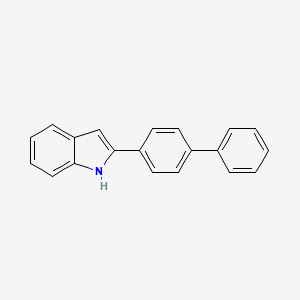

2-Biphenyl-4-yl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-phenylphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQXDFSSLHWRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327848 | |

| Record name | 2-Biphenyl-4-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21470-37-1 | |

| Record name | 2-Biphenyl-4-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Biphenyl 4 Yl 1h Indole and Its Analogs

Classical Indole (B1671886) Synthesis Strategies Applied to the Biphenyl-Indole System

Established methods for indole synthesis have been successfully adapted to create the 2-biphenyl-4-yl-1H-indole core. These strategies often involve the formation of the indole ring from precursors already containing the biphenyl (B1667301) moiety.

Fischer Indole Synthesis Variants

The Fischer indole synthesis, a robust and historic method, remains a cornerstone for preparing a wide array of indole derivatives. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with a ketone or aldehyde. byjus.com In the context of this compound synthesis, this involves reacting a substituted phenylhydrazine with a ketone bearing a biphenyl group.

For instance, a notable application of this method is the synthesis of 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole. This compound was prepared through the reaction of 4-bromophenylhydrazine hydrochloride with 1-([1,1′-biphenyl]-4-yl)-2-methylpropan-1-one, demonstrating the utility of the Fischer synthesis for creating functionalized biphenyl-indole precursors. mdpi.com The general mechanism, as proposed by Robinson, involves the tautomerization of the hydrazone to an enehydrazine, followed by a mdpi.commdpi.com-sigmatropic rearrangement to form a diimine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. mdpi.com The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com

A significant advancement in this area is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate in situ. wikipedia.org This expands the scope of the Fischer synthesis by allowing for the use of readily available aryl bromides.

Other Established Annulation and Cyclization Approaches

Beyond the Fischer synthesis, other classical annulation and cyclization reactions are employed to construct the indole nucleus. One prominent strategy is the cyclization of 2-alkynylaniline derivatives. mdpi.com This method provides a powerful route to 2-substituted indoles. The synthesis of 2-([1,1′-biphenyl]-4-yl)-1H-indole has been achieved from 2-([1,1′-biphenyl]-4-ylethynyl)aniline, showcasing a direct approach to the target molecule. mdpi.com

Various palladium-catalyzed methods have been developed to facilitate this type of cyclization. researchgate.net These reactions often proceed under mild conditions and tolerate a range of functional groups. For example, palladium(II) acetate (B1210297) in a TPGS-750-M/water medium has been shown to be an effective catalytic system for the cyclization of N-unprotected o-alkynyl-anilines. mdpi.com The development of intramolecular cyclization strategies via palladium-catalyzed C-H bond activation offers complementary bond disconnection approaches to traditional methods. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Constructing the Biphenyl-Indole Framework

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of complex organic molecules, including the this compound system. These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cyclization and N-Heteroannulation Reactions

Palladium-catalyzed reactions are central to modern indole synthesis. Intramolecular cyclization of precursors like 2-alkynylanilines is a key strategy. mdpi.combohrium.com A novel palladium-catalyzed indole synthesis involves the intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines, which yields 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This method is particularly useful for creating functionalized indoles that are otherwise difficult to access. organic-chemistry.org

Reductive N-heteroannulation of 1-(2-nitroaryl)-1-alkenes using carbon monoxide as the reducing agent is another powerful palladium-catalyzed methodology for synthesizing a variety of functionalized indoles. orgsyn.org While various transition metals can catalyze this transformation, palladium complexes generally provide superior yields under milder conditions. orgsyn.org Furthermore, palladium-catalyzed cascade reactions, such as the carbopalladation-annulation of haloaryl heterocyclic derivatives with alkynes, have been developed for the efficient construction of polycyclic indole derivatives. arkat-usa.org

Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. researchgate.net This palladium-catalyzed reaction between an organoboron compound and an organohalide is a key step in the synthesis of many biphenyl-containing molecules. researchgate.netgre.ac.uk

In the context of this compound, the Suzuki-Miyaura reaction can be used to construct the biphenyl moiety itself on a pre-formed indole or quinoline (B57606) core. For example, novel quinoline-appended biaryls have been synthesized via a palladium-mediated Suzuki-Miyaura cross-coupling. researchgate.net The reaction typically involves a palladium catalyst, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), a base, and a suitable solvent. gre.ac.ukmdpi.com The versatility of this reaction allows for the coupling of a wide range of arylboronic acids or esters with aryl halides, making it a powerful tool for creating diverse biphenyl-indole analogs. gre.ac.uk

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | Various inorganic bases | Methanol | Biphenyl derivatives | mdpi.com |

| Aryl Bromides | n-Butylboronic acid | 2-(dicyclohexylphosphino)-2'-methoxy-1,1'-biphenyl | K3PO4 | Toluene/Dioxane | Alkyl-aryl compounds | clockss.org |

| o-, m-, p-(bromomethyl)phenylboronic acid pinacol (B44631) esters | Aryl Halides | Pd(OAc)2 / Pd(PPh3)4 | Not specified | Not specified | Biphenyls | gre.ac.uk |

Heck Reaction in Biphenyl-Indole Hybrid Synthesis

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another valuable tool in the synthesis of complex organic molecules. mdpi.comorganic-chemistry.org This reaction has been successfully employed in the synthesis of biphenyl-indole hybrids.

Other Cross-Coupling Strategies (e.g., Ullmann, Kumada, Stille, Negishi)

The synthesis of the biphenyl core, a key structural element of this compound, is frequently accomplished using a variety of transition metal-catalyzed cross-coupling reactions. researchgate.netmdpi.comresearchgate.net These methods provide powerful tools for the formation of aryl-aryl bonds.

Ullmann Reaction: The classic Ullmann condensation involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org This reaction typically requires high temperatures, although modern variations have been developed that proceed under milder conditions. organic-chemistry.org The Ullmann-type reaction can also be used to form C-N and C-O bonds, which are relevant for creating more complex indole and biphenyl derivatives. nih.gov For instance, the total synthesis of dictyodendrins, which are complex indole alkaloids, has utilized an Ullmann coupling reaction to construct a key biphenyl intermediate. rsc.org

Kumada Coupling: As the first palladium or nickel-catalyzed cross-coupling reaction developed, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.org This method is advantageous for its use of readily available Grignard reagents, avoiding the need for transmetallation to other metals like zinc or tin. organic-chemistry.org It is a cost-effective choice for producing unsymmetrical biaryls. organic-chemistry.orgresearchgate.net Recent advancements have focused on the use of nickel catalysts with specific ligands, such as hydroxyphosphine or amido pincer ligands, to couple aryl chlorides. organic-chemistry.org Rhodium-aluminum bimetallic complexes have also been shown to catalyze the Kumada-Tamao-Corriu (KTC) coupling, even with challenging substrates like aryl fluorides. acs.org

Stille Reaction: The Stille reaction creates a C-C bond by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. wikipedia.orglibretexts.org A significant advantage of this method is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction is versatile, with the organic group attached to the tin typically being sp2-hybridized, such as vinyl or aryl groups. wikipedia.org Stille coupling has been employed in the synthesis of various indole derivatives. For example, 3-iodo-1H-indole-2-carbonitriles have been successfully coupled with organotin compounds to produce substituted indoles. nih.gov Similarly, it has been used to synthesize 3-([2,2′-bithiophen]-5-yl)-1-ethyl-2-phenyl-1H-indole. nih.gov

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org The Negishi coupling is known for its broad scope and high functional group tolerance. wikipedia.orgnih.gov It was one of the first methods to allow for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction can form bonds between sp3, sp2, and sp hybridized carbon atoms. wikipedia.org Modern protocols have been developed for the Negishi coupling of aryl chlorides and for reactions involving substrates with acidic protons, showcasing its expanding utility. organic-chemistry.orgnih.gov

Table 1: Comparison of Cross-Coupling Strategies for Biaryl Synthesis

| Coupling Reaction | Catalyst (Typical) | Organometallic Reagent | Electrophile (Leaving Group) | Key Features |

|---|---|---|---|---|

| Ullmann | Copper (Cu) | - (Aryl Halide) | Halide (I, Br) | Classic method for symmetric biaryls; often requires high temperatures. organic-chemistry.org |

| Kumada | Nickel (Ni) or Palladium (Pd) | Organomagnesium (R-MgX) | Halide (Cl, Br, I) | Uses readily available Grignard reagents; cost-effective. organic-chemistry.org |

| Stille | Palladium (Pd) | Organotin (R-SnR'3) | Halide (Cl, Br, I), Triflate (OTf) | Reagents are stable to air and moisture; toxic tin byproducts. wikipedia.orglibretexts.org |

| Negishi | Palladium (Pd) or Nickel (Ni) | Organozinc (R-ZnX) | Halide (Cl, Br, I), Triflate (OTf) | High functional group tolerance and broad scope. wikipedia.orgorganic-chemistry.org |

Regioselective Functionalization of the Biphenyl-Indole Core

Once the this compound scaffold is assembled, further diversification can be achieved through regioselective functionalization of either the indole core or the biphenyl moiety.

C-H Functionalization at Indole Positions (e.g., C-2, C-3, C-4, C-7)

Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.it The indole nucleus possesses several C-H bonds with different reactivities. chim.it

C-2 and C-3 Positions: The pyrrole-like ring of indole is inherently electron-rich, making the C-3 position the most common site for electrophilic substitution. chim.it If the C-3 position is blocked, functionalization often occurs at the C-2 position. chim.it The synthesis of arylated indoles via C-H functionalization at these positions is well-established. beilstein-journals.org However, achieving C-2 arylation on a 3-substituted indole, such as one bearing a bulky tetrahydroisoquinoline group, can be challenging. beilstein-journals.org

C-4 to C-7 Positions: The C-H bonds on the benzenoid part of the indole ring are less reactive, and achieving site-selectivity among them is a significant synthetic challenge. chim.itnih.gov To overcome this, directing groups (DGs) are often employed to guide the catalyst to a specific position. nih.gov For example, installing an N-P(O)tBu2 group on the indole nitrogen can direct arylation to the C-7 position with a palladium catalyst or to the C-6 position with a copper catalyst. nih.gov Similarly, placing a pivaloyl group at the C-3 position can facilitate direct arylation at the C-5 and C-4 positions. nih.gov A variety of transformations, including arylation, alkenylation, acylation, and borylation, can be achieved at these positions using transition-metal catalysts. rsc.org

N-1 Functionalization of the Indole Nitrogen

Modification at the N-1 position of the indole ring is another key strategy for diversification. This typically requires the deprotonation of the N-H proton to generate a nucleophilic indole anion. rsc.org This anion can then react with various electrophiles. N-arylation of indoles is a well-established process. beilstein-journals.org For instance, an iron-catalyzed N-arylation has been reported using various aryl iodides, including electron-rich and electron-poor examples, providing the corresponding N-aryl indoles in good yields. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push toward developing more environmentally benign synthetic methods. These "green chemistry" approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

One notable green approach is the use of water as a reaction solvent. Water is a non-toxic, non-flammable, and inexpensive solvent. A Pd/C-catalyzed homocoupling reaction of haloarenes has been reported to work efficiently in water, offering a sustainable method for biphenyl synthesis. researchgate.netresearchgate.net Furthermore, a palladium-catalyzed synthesis of 2-substituted indoles, including 2-([1,1′-biphenyl]-4-yl)-1H-indole, has been successfully performed in an aqueous micellar medium. mdpi.com This method proceeds via the cyclization of 2-alkynylanilines and provides the target indole in 60% yield. mdpi.com

Another green strategy is the use of solvent-free reaction conditions. The synthesis of bis(indolyl)methanes, which are structurally related to functionalized indoles, has been achieved under dry grinding conditions promoted by a Lewis acid-surfactant-SiO2 catalyst, demonstrating the feasibility of solid-state synthesis. rsc.org These methods reduce or eliminate the need for volatile organic solvents, which are often toxic and difficult to recycle.

Table 2: Green Synthesis Approaches for Biphenyl-Indole Scaffolds

| Method | Catalyst / Promoter | Solvent / Condition | Key Advantage |

|---|---|---|---|

| Micellar Catalysis | Palladium (Pd) | Water | Avoids organic solvents; allows for synthesis of 2-([1,1′-Biphenyl]-4-yl)-1H-indole. mdpi.com |

| Heterogeneous Catalysis | Pd/C | Water | Recyclable catalyst, use of a green solvent. researchgate.net |

| Dry Grinding | Lewis acid–surfactant–SiO2 | Solvent-free | Eliminates volatile organic solvents, high efficiency. rsc.org |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for the initial characterization of 2-Biphenyl-4-yl-1H-indole.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study using a 600 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the ¹H NMR spectrum of this compound showed a characteristic singlet at 8.35 ppm, corresponding to the N-H proton of the indole (B1671886) ring. nih.gov The aromatic region of the spectrum, between 7.14 and 7.76 ppm, displays a complex series of multiplets and doublets that account for the 13 protons of the biphenyl (B1667301) and indole aromatic systems. nih.gov A singlet at 6.89 ppm is also observed. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, a spectrum recorded at 151 MHz in deuterated acetone (B3395972) (acetone-d₆) identified 13 distinct aromatic carbon signals. nih.gov The chemical shifts ranged from 99.21 ppm to 140.31 ppm, confirming the complex aromatic nature of the compound. nih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound Data sourced from a study using CDCl₃ for ¹H NMR and acetone-d₆ for ¹³C NMR. nih.gov

| Technique | Solvent | Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H NMR (600 MHz) | CDCl₃ | 8.35 (s, 1H) | Indole N-H proton |

| 7.76–7.62 (m, 6H) | Aromatic protons | ||

| 7.53–7.35 (m, 5H) | Aromatic protons | ||

| 7.21 (t, J = 7.6 Hz, 1H) | Aromatic proton | ||

| 7.14 (t, J = 7.4 Hz, 1H) | Aromatic proton | ||

| 6.89 (s, 1H) | Aromatic proton | ||

| The multiplet (m), triplet (t), and singlet (s) designations describe the splitting pattern of the proton signals. | |||

| ¹³C NMR (151 MHz) | acetone-d₆ | 140.31 | Aromatic quaternary carbon |

| 139.78 | Aromatic quaternary carbon | ||

| 131.71 | Aromatic quaternary carbon | ||

| 128.90 | Aromatic CH | ||

| 127.41 | Aromatic CH | ||

| 127.30 | Aromatic CH | ||

| 126.63 | Aromatic CH | ||

| 125.51 | Aromatic CH | ||

| 121.83 | Aromatic CH | ||

| 120.20 | Aromatic CH | ||

| 119.62 | Aromatic CH | ||

| 111.11 | Aromatic CH | ||

| 99.21 | Aromatic CH | ||

| The spectrum shows distinct signals for the different carbon environments in the molecule. |

Two-Dimensional NMR Techniques

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often necessary to assign specific signals and fully confirm the structure of complex molecules like this compound. Techniques such as ¹H-¹H COSY (Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

¹H-¹H COSY: This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It helps to trace the connectivity within the individual aromatic rings of the indole and biphenyl moieties.

¹H-¹³C HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals that have protons bonded to them.

¹H-¹³C HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the different structural fragments of the molecule, for instance, linking the biphenyl group to the indole ring at the correct position.

For structurally similar and even more complex indole derivatives, a combination of these 2D techniques, sometimes including advanced methods like ¹H-¹⁵N LR-HSQMBC, has been used to definitively elucidate the complete molecular structure. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For derivatives of this compound, HRMS has been used to confirm the calculated elemental composition. mdpi.comresearchgate.net For example, in the analysis of a related bromo-substituted indole, the calculated mass for the protonated molecule [M+H]⁺ was 376.0695, and the found mass was 376.0699, confirming the chemical formula C₂₂H₁₉BrN. mdpi.com This level of accuracy is essential for verifying the identity of newly synthesized compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and assessing the purity of a compound. ikm.org.my In the context of indole-containing compounds, LC-MS can separate the target molecule from starting materials, byproducts, and other impurities before it enters the mass spectrometer for identification. researchgate.net The use of a Raptor Biphenyl analytical column has been shown to be effective for the retention and analysis of related compounds using standard low-pH, reversed-phase mobile phases that are compatible with LC-MS/MS systems. restek.com

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization is a hard ionization technique where the sample is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. aip.org The resulting fragmentation pattern serves as a "molecular fingerprint" that can be compared to spectral libraries or analyzed to deduce the structure of the molecule. The analysis of the fragmentation patterns of various carbo- and heterocyclic compounds under EI provides diagnostic ions that are characteristic of specific structural features. aip.org This technique is valuable for confirming the presence of the biphenyl and indole ring systems within the molecule by identifying their characteristic fragment ions.

Vibrational Spectroscopy

Vibrational spectroscopy examines the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. It is a powerful tool for identifying functional groups and confirming the structural backbone of a compound.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group absorbs at a characteristic frequency, providing a unique molecular fingerprint.

While specific FT-IR data for the parent compound this compound is not detailed in the provided sources, analysis of a complex derivative, 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole , reveals characteristic absorption bands. mdpi.com The spectrum for this derivative shows multiple peaks corresponding to aromatic and aliphatic C-H stretching, as well as vibrations from C=C, C-N, and other bonds within the complex structure. mdpi.com The presence of peaks in the 3000-3100 cm⁻¹ region is typical for aromatic C-H stretching, a feature expected for the biphenyl and indole rings.

Table 1: Selected FT-IR Peak Assignments for a this compound Derivative mdpi.com Data obtained for 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole via Attenuated Total Reflectance (ATR).

| Wavenumber (cm⁻¹) | Assignment |

| 3083, 3056, 3027 | Aromatic C-H Stretching |

| 2984, 2964, 2928, 2863 | Aliphatic C-H Stretching |

| 1509, 1483, 1459 | C=C Aromatic Ring Stretching |

| 1329 | C-N Stretching |

| 846, 825, 769, 736, 695 | C-H Aromatic Out-of-Plane Bending |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it highly effective for analyzing the carbon skeletons of aromatic systems.

Specific Raman data for this compound is not available in the search results. However, studies on related structures containing biphenyl moieties, such as 2,7-bis(biphenyl-4-yl)-20,70-di-tertbutyl-9,90-spirobifluorene (SP6) , highlight the utility of the technique. stanford.edu The Raman spectrum of SP6 is dominated by a strong mode at 1603 cm⁻¹, which is characteristic of symmetric ring stretching in the biphenyl groups. stanford.edu Another significant feature is a broad band around 1300 cm⁻¹, assigned to the inter-ring C-C stretch of the biphenyl units. stanford.edu Such characteristic peaks would be expected in the Raman spectrum of this compound, providing confirmation of the biphenyl structural element.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption and Emission Spectroscopy

These techniques investigate the electronic transitions within a molecule. They provide information on the conjugated π-electron system and the photophysical properties of the compound, which are crucial for applications in materials science and optoelectronics. cymitquimica.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. The wavelengths of maximum absorbance (λmax) are related to the extent of conjugation in the molecule.

For the derivative 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole , the UV-Vis spectrum was recorded in tetrahydrofuran. mdpi.commdpi.com It exhibits a strong absorption maximum (λmax) at 384 nm. mdpi.com This absorption is attributed to π-π* electronic transitions within the extensive conjugated system formed by the interconnected biphenyl, indole, and pyrazole-ethenyl moieties.

Fluorescence spectroscopy analyzes the light emitted by a substance as its electrons relax from an excited singlet state back to the ground state. Key parameters include the emission maximum (λem), the Stokes shift (the difference between λmax and λem), and the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.

The photophysical properties of 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole have been investigated in tetrahydrofuran. mdpi.com The compound displays a strong emission in the blue-green region of the visible spectrum, with an emission maximum (λem) at 492 nm when excited at 380 nm. mdpi.commdpi.com This results in a large Stokes shift of 108 nm. mdpi.com The fluorescence quantum yield (Φf) was determined to be a high 69.2%, indicating that the molecule is an efficient fluorophore. mdpi.comresearchgate.net

Table 2: Photophysical Properties of a this compound Derivative mdpi.commdpi.com Data obtained for 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole in tetrahydrofuran.

| Parameter | Value |

| Absorption Maximum (λmax) | 384 nm |

| Excitation Wavelength (λex) | 380 nm |

| Emission Maximum (λem) | 492 nm |

| Stokes Shift (λem - λmax) | 108 nm |

| Fluorescence Quantum Yield (Φf) | 69.2% |

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the molecule's conformation and packing in the solid state.

While the crystal structure of this compound itself has not been reported in the provided sources, crystallographic data for related, more complex derivatives demonstrate the power of this technique. For instance, the structure of 2'-[(2',4'-di-fluoro-biphenyl-4-yl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydro-spiro[indole-3,3'-pyrrolizin]-2(1H)-one has been elucidated. nih.goviucr.org In this molecule, the two pyrrolidine (B122466) rings of the pyrrolizidine (B1209537) moiety adopt envelope conformations. nih.goviucr.org The analysis revealed a dihedral angle of 54.3° between the difluorophenyl group and the oxindole (B195798) moiety. nih.gov The crystal packing is stabilized by intermolecular forces, including N-H⋯O hydrogen bonds and C-H⋯π interactions, which dictate the supramolecular architecture. nih.goviucr.org Such detailed structural insights are crucial for structure-based drug design and understanding solid-state properties. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides a detailed molecular structure, including bond lengths, bond angles, and torsional angles, offering unambiguous proof of a compound's constitution and conformation in the solid state.

For a compound like this compound, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The data processing allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

The structural solution and refinement process reveals the exact coordinates of each atom in the molecule. For this compound, SC-XRD would confirm the connectivity of the biphenyl and indole moieties and elucidate the dihedral angle between the two phenyl rings of the biphenyl group, as well as the relative orientation of the biphenyl substituent with respect to the indole core. This conformational information is crucial as it governs the intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing. mdpi.comnih.govnih.gov While specific crystallographic data for this compound is not publicly available, a hypothetical dataset would be presented in a format similar to the table below.

Table 1: Representative Single Crystal X-ray Diffraction Data This table is a representative example of the data that would be obtained from an SC-XRD analysis and does not represent published data for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C₂₀H₁₅N |

| Formula weight | 269.34 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is an essential analytical technique for the characterization of crystalline materials and is particularly valuable for assessing the phase purity of a bulk sample. units.it Unlike SC-XRD, which analyzes a single crystal, PXRD examines a microcrystalline powder containing a vast number of randomly oriented crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern serves as a unique fingerprint for a specific crystalline solid. For the quality control of a newly synthesized batch of this compound, the experimental PXRD pattern is compared to a theoretical pattern calculated from its single-crystal X-ray data. units.it A perfect match between the peak positions (2θ values) and relative intensities indicates a high degree of phase purity. The presence of additional peaks would signify the existence of impurities or different polymorphic forms. acs.org This technique is instrumental in ensuring the consistency of the material between different batches.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method provides a basic yet crucial check of a sample's purity and is used to support the proposed molecular formula. For this compound, with the molecular formula C₂₀H₁₅N, the theoretical elemental composition can be calculated with high precision. aablocks.com

The experimental values, obtained through combustion analysis, are then compared to the theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's identity and purity. tandfonline.commdpi.comresearchgate.net

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) |

|---|---|---|

| Carbon (C) | 89.19 | Value |

| Hydrogen (H) | 5.61 | Value |

Computational and Theoretical Investigations of 2 Biphenyl 4 Yl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Biphenyl-4-yl-1H-indole at the molecular level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and energy states.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations often employ functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.netbohrium.com

The optimized geometry reveals the planarity and symmetry of the molecule. A key feature of this compound is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) group and the angle between the biphenyl moiety and the indole (B1671886) ring. These angles are critical as they influence the extent of π-conjugation across the molecule, which in turn affects its electronic properties. Studies on similar biphenyl complexes have shown that such molecules are often distorted from perfect planarity. rsc.org

The electronic structure, including the distribution of electron density and atomic charges, is also elucidated through DFT. This information helps in understanding the molecule's stability and reactivity.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Description | Illustrative Calculated Value |

| Bond Lengths | ||

| C-C (Biphenyl link) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |

| C-N (Indole) | The average length of carbon-nitrogen bonds within the indole ring. | ~1.37 Å |

| C-C (Indole-Biphenyl) | The length of the bond connecting the indole and biphenyl moieties. | ~1.48 Å |

| Dihedral Angles | ||

| Phenyl-Phenyl | The twist angle between the two rings of the biphenyl group. | ~35-40° |

| Indole-Biphenyl | The twist angle between the planes of the indole and adjacent phenyl ring. | ~20-30° |

| Note: The values presented are illustrative, based on typical results for similar molecular structures from computational studies, as specific experimental or calculated data for this exact compound is not widely published. |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules and predicting their optical properties. frontiersin.orgarxiv.org By calculating the electronic transition energies and their corresponding oscillator strengths, TD-DFT can simulate the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. researchgate.netarxiv.org

For this compound, TD-DFT calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as π→π* or intramolecular charge transfer (ICT) transitions. researchgate.netnih.gov The combination of the electron-rich indole moiety and the extended π-system of the biphenyl group suggests that this molecule may exhibit interesting photophysical properties, potentially making it useful in applications like organic electronics or as a fluorescent probe. cymitquimica.com TD-DFT calculations are essential for validating and interpreting experimental spectroscopic data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The spatial distribution of the HOMO and LUMO provides a map of the molecule's electron-donating and electron-accepting regions.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most easily removed. In molecules like this compound, the HOMO is typically localized on the more electron-rich part of the molecule. Computational studies on related indole derivatives show the HOMO density is often concentrated on the indole ring system, which acts as the primary electron donor. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where an electron is most easily accepted. The LUMO is generally found on the electron-deficient or extended π-conjugated part of the molecule. For this compound, the LUMO is expected to be distributed across the biphenyl moiety, which can act as an electron acceptor.

The distribution of these orbitals determines the nature of the primary electronic transition. A significant spatial overlap between HOMO and LUMO suggests a local excitation, while separation indicates a charge-transfer character.

Table 2: Conceptual Frontier Molecular Orbital Characteristics

| Orbital | Primary Localization | Role in Reactivity |

| HOMO | Indole Ring | Electron Donor (Nucleophilic Center) |

| LUMO | Biphenyl System | Electron Acceptor (Electrophilic Center) |

HOMO-LUMO Energy Gap Analysis

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comresearchgate.net

A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. bohrium.com The HOMO-LUMO gap is directly related to the lowest energy electronic absorption and is a key factor in determining the color and optical properties of a compound. schrodinger.com Computational studies on similar aromatic systems show that the magnitude of the gap can be tuned by modifying the chemical structure, which is a fundamental principle in the design of functional organic materials. rsc.orgnih.govacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule. libretexts.org It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.comresearchgate.net The MEP map is color-coded to identify different regions of charge:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms), which are susceptible to nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red or yellow) around the nitrogen atom of the indole ring, highlighting it as a primary site for electrophilic interaction or hydrogen bonding. nih.gov The aromatic protons and the N-H proton of the indole would exhibit a positive potential (blue), indicating their electrophilic character. MEP analysis is invaluable for predicting intermolecular interactions and the reactive behavior of the molecule in chemical reactions. nih.gov

Reactivity Descriptors and Global Reactivity Parameters

Global reactivity descriptors are crucial in understanding the chemical behavior of a molecule. researchgate.net These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide a quantitative measure of the molecule's stability and reactivity. acs.orgnih.gov

Key global reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron. A lower ionization potential indicates a higher tendency to donate electrons. tandfonline.com

Electron Affinity (A): The energy released when an electron is added. A higher electron affinity suggests a greater ability to accept electrons. tandfonline.com

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large energy gap between HOMO and LUMO are generally considered "hard" and less reactive. acs.orgnih.gov

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity. tandfonline.com

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons. acs.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. acs.org

Table 1: Calculated Global Reactivity Descriptors for a Related Biphenyl Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.105 |

| LUMO Energy | -1.194 |

| Energy Gap (ΔE) | 4.911 |

| Ionization Potential (I) | 6.105 |

| Electron Affinity (A) | 1.194 |

| Electronegativity (χ) | 3.6495 |

| Chemical Hardness (η) | 2.4555 |

| Chemical Softness (S) | 0.203625 |

| Chemical Potential (μ) | -3.6495 |

| Electrophilicity Index (ω) | 2.712044 |

Data adapted from a study on a comparable molecular system. acs.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization and hyperconjugative interactions within a molecule. acadpubl.eujuniperpublishers.com It transforms the complex molecular wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis provides insights into the stability of the molecule arising from electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. icm.edu.pl

In similar systems, NBO analysis has been used to quantify the strength of intermolecular hydrogen bonds in dimers and to investigate intramolecular charge transfer. acs.org For example, the interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding orbital can be quantified to understand the electronic stabilization of the molecular structure. acadpubl.eu

Table 2: Selected NBO Donor-Acceptor Interactions and Stabilization Energies for a Related Imidazole (B134444) Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N3 | π(C1-C2) | 25.43 |

| LP (1) N4 | π(C1-C5) | 18.76 |

| π(C1-C2) | π(C4-C5) | 21.18 |

| π(C7-C8) | π(C9-C10) | 19.89 |

Illustrative data based on typical NBO analysis of heterocyclic systems.

Simulations of Vibrational Spectra and Comparison with Experimental Data

Computational simulations of vibrational spectra, such as Infrared (IR) and Raman spectra, are essential for understanding the molecular structure and dynamics of this compound. nih.govarxiv.org These simulations are typically performed using DFT methods, which can predict the vibrational frequencies and intensities of the normal modes of the molecule. acs.orgrsc.org

The comparison of simulated spectra with experimental data allows for a detailed assignment of the observed vibrational bands to specific functional groups and molecular motions. nih.govacs.org This process can confirm the molecular structure and provide insights into conformational properties. nih.gov For complex molecules, theoretical calculations are invaluable for interpreting congested spectral regions where multiple vibrational modes may overlap. acs.org

The accuracy of the simulated spectra can be improved by using appropriate scaling factors to correct for the approximations inherent in the theoretical methods and for anharmonicity effects. nih.gov Polarized measurements in experimental studies can provide additional information about the orientation of the vibrational transition dipole moments, which can be compared with theoretical predictions to further refine the spectral assignments. nih.gov

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for a Chalcone Derivative

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| C=O stretching | 1654 | 1649 | Carbonyl group |

| C=C stretching | 1596 | 1593 | Phenyl rings |

| C-H stretching | 3058 | 3060 | Aromatic C-H |

| O-CH₃ stretching | 1247 | 1245 | Methoxy group |

Data adapted from a study on a similar molecular structure. acs.org

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Theoretical calculations are instrumental in predicting and understanding the nonlinear optical (NLO) properties of molecules like this compound. nih.govmdpi.com NLO materials are of great interest for applications in optoelectronics and photonics. scielo.org.mx The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). mdpi.com

DFT and time-dependent DFT (TD-DFT) are commonly used methods to calculate these properties. scielo.org.mx The NLO response is strongly related to intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part, often through a π-conjugated bridge. scielo.org.mx A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response. scielo.org.mx

Table 4: Calculated NLO Properties for Designed Chromophores

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| D0 | 8.36 | 398.7 | 28456.3 |

| D1 | 9.12 | 412.5 | 35789.1 |

| D2 | 7.98 | 425.3 | 49872.5 |

| D3 | 10.21 | 438.1 | 61234.7 |

| D4 | 11.54 | 450.9 | 70537.9 |

Data adapted from a theoretical study on triphenylamine-based dyes. scielo.org.mx

Crystal Packing Analysis via Computational Methods

Computational methods, particularly Hirshfeld surface analysis, are employed to investigate the intermolecular interactions that govern the crystal packing of this compound. scirp.org Hirshfeld surface analysis provides a visual representation of these interactions by mapping properties onto the surface that encloses the molecule in the crystal. iucr.org

Understanding the crystal packing is important as it can influence the bulk properties of the material, including its thermal stability and solid-state optical properties. For biphenyl-containing compounds, π-π stacking interactions between the aromatic rings are often a significant feature of the crystal packing. nih.gov Computational analysis can complement experimental X-ray diffraction data to provide a more complete picture of the supramolecular assembly. researchgate.net

Table 5: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Biphenyl Derivative

| Contact Type | Contribution (%) |

| H···H | 48.4 |

| C···H/H···C | 32.2 |

| O···H/H···O | 10.4 |

| Br···H/H···Br | 10.7 |

| Cl···H/H···Cl | 7.5 |

Illustrative data compiled from studies on similar halogenated biphenyl compounds. iucr.org

Reactivity and Mechanistic Studies of 2 Biphenyl 4 Yl 1h Indole and Its Derivatives

Mechanistic Pathways of Key Synthetic Transformations (e.g., Cross-Coupling Mechanisms, Cyclization Mechanisms)

The synthesis of 2-arylindoles, including 2-biphenyl-4-yl-1H-indole, is accomplished through several strategic pathways, with transition-metal-catalyzed reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling and Cyclization: A prevalent strategy involves the palladium-catalyzed coupling of an o-haloaniline derivative with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization (hydroamination) of the resulting alkyne. mdpi.com A one-pot, four-step sequence under Pd/C-Cu catalysis has been developed for the synthesis of 2-(hetero)aryl indoles. rsc.org This method involves the coupling of (trimethylsilyl)acetylene with an iodoarene, followed by desilylation, and a final coupling with an o-iodoanilide that proceeds via tandem C-C/C-N bond formation. rsc.org

The general mechanism for these tandem processes can be summarized as:

Sonogashira Coupling: Oxidative addition of Pd(0) to an o-haloaniline, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne) and reductive elimination to yield an o-alkynylaniline.

Intramolecular Cyclization: The resulting o-alkynylaniline undergoes an intramolecular hydroamination, often catalyzed by the same metal complex or promoted by a base, via a 5-endo-dig cyclization to form the indole (B1671886) ring. mdpi.com

Bischler-Mohlau Indole Synthesis: This classical method involves the reaction of an α-halo-ketone with an excess of an aniline (B41778). Mechanistic studies using isotopic labeling have shed light on the pathway. nih.gov For the formation of 2-arylindoles, the reaction does not proceed by a direct cyclization and rearrangement. Instead, it involves two equivalents of the aniline reactant, proceeding through an imine intermediate which then undergoes intramolecular cyclization and tautomerization to yield the stable 2-arylindole product. nih.gov

Other Catalytic Cyclizations: Rhodium-catalyzed oxidative annulation of 2-arylindoles with alkynes or alkenes provides another route to more complex structures. A plausible mechanism involves the coordination of the indole's nitrogen atom to the Rh(III) center, followed by ortho-C-H activation of the phenyl ring to form a five-membered rhodacycle intermediate, which then participates in the annulation cascade. nih.gov

Table 1: Overview of Key Synthetic Mechanisms for 2-Arylindoles

| Synthesis Method | Key Reactants | Catalyst/Reagent | Mechanistic Steps | Ref. |

| Tandem Sonogashira/Cyclization | o-Iodoaniline, Terminal Alkyne | Pd/C, CuI, PPh₃, Base | 1. Pd-catalyzed Sonogashira coupling. 2. Intramolecular hydroamination (5-endo-dig cyclization). | mdpi.com |

| Bischler-Mohlau Synthesis | α-Bromoacetophenone, Aniline (excess) | Heat | 1. Formation of α-anilinoketone. 2. Condensation with a second aniline molecule to form an imine. 3. Intramolecular cyclization and tautomerization. | nih.gov |

| Pd-Catalyzed Oxidative Cyclization | Aniline, Vinyl Azide | Pd(II), Pyridine (directing group) | 1. Concerted metalation/deprotonation to form a palladacycle. 2. Cyclization with the vinyl azide. 3. Removal of the directing group. | acs.orgrsc.org |

| Rh-Catalyzed Oxidative Annulation | 2-Arylindole, Alkene/Alkyne | [Cp*RhCl₂]₂, n-Bu₄NOAc, O₂ | 1. N-H coordination to Rh(III). 2. Ortho-C-H activation of the aryl ring. 3. Annulation with the coupling partner. | nih.gov |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution (SEAr). The C3 position is the most nucleophilic and typically the primary site of attack for electrophiles. rsc.org However, the presence of the large 2-biphenyl-4-yl substituent sterically hinders the C3 position and electronically modifies the ring's reactivity.

Electrophilic Substitution: The general mechanism for electrophilic substitution on an aromatic ring involves three steps: generation of an electrophile, attack of the π-system to form a resonance-stabilized carbocation (sigma complex or arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.comsavemyexams.com

For 2-arylindoles, substitution patterns can be selectively controlled. In strongly acidic conditions, such as during chlorosulfonation with neat chlorosulfonic acid, the indole ring is protonated at the C3 position. nih.gov This protonation deactivates the pyrrole (B145914) ring towards further electrophilic attack and protects the normally reactive C3 site. Consequently, the electrophile is directed to the benzene (B151609) portion of the indole core, leading to highly regioselective substitution at the C5 position. nih.gov The Vilsmeier-Haack reaction (formylation) on 2-arylindoles similarly proceeds via initial C3 formylation. researchgate.net

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is uncommon on the electron-rich indole ring itself, as it requires a strong electron-withdrawing group to activate the ring and a good leaving group. Such reactions are more plausible on the biphenyl (B1667301) substituent if it were appropriately functionalized, but specific studies on this for this compound are not prominent in the literature.

Role of Substituents in Directing Reactivity and Regioselectivity

Substituents on either the indole core or the 2-aryl group play a critical role in modulating the molecule's reactivity and directing the outcome of reactions.

Influence of N-Protecting Groups and Oxidants: In palladium-catalyzed oxidative C-H arylation reactions, the regioselectivity of adding a second aryl group to the indole core can be switched. scispace.comscispace.com For N-acetylindoles, using silver acetate (B1210297) (AgOAc) as the oxidant favors arylation at the C2 position, whereas copper(II) acetate (Cu(OAc)₂) directs the reaction to the C3 position. scispace.comscispace.com This suggests the oxidant is intimately involved in the C-H functionalization step, possibly through the formation of polymetallic clusters that influence the reaction's regiochemical course. scispace.com

Influence of Substituents on the Indole and Aryl Rings:

Indole Ring Substituents: Electron-withdrawing groups on the indole ring, such as a 5-nitro group, can influence the molecule's biological activity. nih.gov In biocatalytic oxidations, substituents at the C4-C7 positions affect both the yield and enantioselectivity. For instance, a 5-methyl group can lead to excellent yield and high enantioenrichment, while a 5-bromo substituent may result in a nearly racemic product. nih.gov

Aryl Ring Substituents: Substituents on the 2-aryl ring also impact reactivity. In biocatalytic oxidations, a 3'-chloro group on the phenyl ring can result in a 100% yield and high enantioselectivity. nih.gov In rhodium-catalyzed oxidative annulations, both electron-donating and electron-withdrawing groups on the phenyl ring are generally well-tolerated. nih.gov

Table 2: Effect of Substituents on Reactivity and Regioselectivity of 2-Arylindoles

| Reaction Type | Substituent/Condition | Position on Scaffold | Observed Effect | Ref. |

| Pd-Catalyzed Oxidative Arylation | AgOAc (Oxidant) | N-Acetylindole | Favors C2-arylation | scispace.comscispace.com |

| Pd-Catalyzed Oxidative Arylation | Cu(OAc)₂ (Oxidant) | N-Acetylindole | Favors C3-arylation | scispace.comscispace.com |

| Electrophilic Chlorosulfonation | Strong Acid (ClSO₃H) | 2-Phenylindole | Protonation at C3 directs substitution to C5 | nih.gov |

| Biocatalytic Oxidation | 5-Methyl group | Indole Ring | 98% yield, 91:9 er | nih.gov |

| Biocatalytic Oxidation | 5-Bromo group | Indole Ring | Nearly racemic product | nih.gov |

| Biocatalytic Oxidation | 3'-Chloro group | 2-Phenyl Ring | 100% yield, 91:9 er | nih.gov |

Cyclization and Rearrangement Processes

The this compound framework can participate in or be formed from various cyclization and rearrangement reactions, leading to novel polycyclic and heterocyclic systems.

Intramolecular Cyclization and Annulation:

Spirocyclization: Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles with maleimides can produce highly functionalized spiro[isoindolo[2,1-a]indole-6,3′-pyrrolidine]-2′,5′-diones. acs.org

Palladium-Mediated Cyclization: N-benzoylindoles can undergo an oxidative intramolecular cyclization promoted by palladium(II) acetate to form 6-oxo-6H-isoindolo[2,1-α]indoles. nih.gov

Rearrangement Reactions:

Reductive Rearrangement: In a novel transformation, N-arylindoles can be converted into 9,10-dihydroacridines when heated with triethylsilane and potassium tert-butoxide. The proposed mechanism involves the formation of an indole radical anion, which fragments by cleaving the C2–N bond. The resulting ring-opened intermediate then undergoes a potassium-ion-dependent hydrogen atom transfer and subsequent ring-closing reaction. rsc.org

Oxidative Rearrangement: Hypervalent iodine reagents can mediate oxidative rearrangements. For example, a one-pot reaction of 2-arylindoles with PIDA (phenyliodine diacetate) can trigger a rearrangement to form 2-arylbenzoxazinones. sioc-journal.cn

Oxidative and Reductive Transformations

The indole core is susceptible to both oxidation and reduction, which can lead to dearomatization, ring-opening, or the formation of new functional groups.

Oxidative Transformations:

Oxidative Dearomatization: Palladium-catalyzed C-H peroxygenation of 2-arylindoles provides a pathway to indolin-3-ones that bear a C2-quaternary center. acs.org Similarly, copper-catalyzed oxidative dimerization of 2-aryl indoles can also yield 2,2-disubstituted indolin-3-ones. bohrium.com

Biocatalytic Oxidation: Flavin-dependent monooxygenases (FDMOs) can catalyze the stereoselective oxidation of 2-arylindoles to produce 3-hydroxyindolenines. This enzymatic method is highly chemoselective, avoiding the overoxidation and rearrangement products often seen with chemical oxidants. nih.gov

Oxidative C-C and C-N Bond Cleavage: A transition-metal-free method using oxygen as the sole oxidant can convert 2-arylindoles into 2-aminoarylphenones. This unusual transformation involves the cleavage of two C-C bonds and one C-N bond, with the C2 carbon of the indole being released as carbon dioxide. cas.cn Another process involves nitrosation followed by iron(III)-catalyzed C-C bond cleavage to yield 2-aminobenzonitriles. acs.org

Reductive Transformations:

Reductive Rearrangements: As mentioned previously, reductive activation of N-arylindoles with the Grubbs–Stoltz reagent (Et₃SiH/KOtBu) can trigger a fragmentation of the indole C2-N bond, leading to dihydroacridines rather than simple reduction of the indole double bond. rsc.org This highlights that reductive conditions can initiate complex rearrangements instead of simple saturation.

Indoline Formation and Aromatization: The synthesis of 2-arylindoles can proceed via the formation of a 2-arylindoline intermediate, which is subsequently oxidized to the aromatic indole. A tandem radical cyclization of acrylate (B77674) precursors mediated by tributyltin hydride yields 2-arylindolines, which are then aromatized using an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). organic-chemistry.org

Advanced Materials Science Applications of 2 Biphenyl 4 Yl 1h Indole Derivatives

Organic Light-Emitting Diodes (OLEDs)

The rigid and planar structure of the biphenyl-indole core, coupled with its high thermal stability and charge-transporting capabilities, makes its derivatives particularly well-suited for use in Organic Light-Emitting Diodes (OLEDs).

Application as Host Materials in Phosphorescent OLEDs (PHOLEDs)

Derivatives of 2-biphenyl-4-yl-1H-indole have been investigated as host materials in phosphorescent OLEDs (PHOLEDs), where they facilitate efficient energy transfer to phosphorescent guest emitters. A key requirement for a host material is a high triplet energy level to effectively confine the triplet excitons of the guest dopant.

Research has shown that incorporating biphenyl-indole moieties into larger molecular structures can yield materials with desirable properties for PHOLEDs. For instance, a heptacyclic bipolar host material named Hept-TRZ, which contains a 2-([1,1′-biphenyl]-4-yl) group, has been developed for highly efficient and stable pure-red PHOLEDs. rsc.org This material's rigid, armor-like structure helps to suppress conformational relaxation, thereby reducing non-radiative decay pathways and enhancing device stability. rsc.org The resulting red PHOLEDs exhibited exceptional performance, achieving a maximum external quantum efficiency (EQE) of 29.6% and a current efficiency of 30.8 cd/A. rsc.org Furthermore, the device demonstrated remarkable operational stability, retaining 95% of its initial luminance after 8777 hours of operation at 1000 cd/m². rsc.org

Similarly, other complex molecules incorporating the biphenyl-indole scaffold have been designed as host materials. For example, green PHOLEDs using a co-evaporated double-host system, including a complex indole (B1671886) derivative, have demonstrated a maximum EQE of 19.05% and a power efficiency of 77.29 lm/W when doped with Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). researchgate.net

Table 1: Performance of PHOLEDs Utilizing Biphenyl-Indole Derivative Host Materials

| Host Material System | Emitter | Color | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Luminance (cd/m²) |

|---|---|---|---|---|---|---|

| Hept-TRZ rsc.org | Red Phosphor | Red | 29.6 | 30.8 | - | 65,172 |

| DICT:PBFC researchgate.net | Ir(ppy)₃ | Green | 19.05 | 69.38 | 77.29 | - |

| TPSi-F researchgate.net | FIrpic | Sky-Blue | 15.0 | 30.6 | - | - |

| TPSi-F researchgate.net | FIrfpy | Blue | 9.4 | 15.1 | - | - |

| CzB-FMPPI x-mol.com | Non-doped | Deep-Blue | 4.10 | - | - | 6,667 |

| CzB-FMPIM x-mol.com | Non-doped | Deep-Blue | 3.17 | - | - | 3,084 |

Data compiled from multiple research sources for comparison.

Development of Bipolar Charge Transport Materials

The development of bipolar materials, which can transport both holes and electrons effectively, is crucial for achieving balanced charge injection and recombination in the emissive layer of OLEDs, leading to higher efficiency and longer device lifetimes. The this compound scaffold is an attractive component in the design of such materials, as the indole moiety is typically hole-transporting, while the biphenyl (B1667301) group can be functionalized to modulate electron-transporting properties. researchgate.netannualreviews.org

A novel bipolar host material, INDY, was designed for solution-processed PHOLEDs. researchgate.netfigshare.comevitachem.com This molecule links a hole-transporting indole-conjugated dibenzofuran (B1670420) unit with an electron-transporting benzimidazole (B57391) unit through a 2,4'-biphenyl bridge. researchgate.net This orthogonal arrangement ensures a balanced charge transport distribution and a high triplet energy level (>2.6 eV), which is essential for hosting phosphorescent emitters. researchgate.net The twisted structure of INDY also contributes to good thermal and morphological stability, with a high glass transition temperature (Tg) of 148 °C. researchgate.net

Other strategies involve creating donor-acceptor molecules where carbazole (B46965) (donor) and imidazole (B134444) (acceptor) units are connected by a biphenyl bridge. x-mol.comnih.gov These materials have been used as emitters in deep-blue OLEDs. For example, the compound BCzB-PPI demonstrated deep-blue electroluminescence with CIE coordinates of (0.157, 0.080) and a maximum EQE of 4.43%. nih.gov The twisted structure of the biphenyl bridge helps to reduce molecular conjugation, which is beneficial for achieving deep-blue emission. nih.gov

Solar Cell Technologies

Compounds featuring the biphenyl-indole framework have been identified as potential materials for solar cell applications. mdpi.com The broad absorption and good charge-transporting properties of these organic semiconductors make them suitable for use in devices like dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). acs.org

In the context of DSSCs, for example, sensitizers based on a benzocarbazole donor linked to a cyanoacrylic acid acceptor through various π-conjugated spacers have been studied. acs.org Although not a direct derivative of this compound, this research highlights the utility of carbazole-based structures, which are structurally related to indoles, in photovoltaic applications. The efficiency of these devices is highly dependent on the nature of the π-conjugated spacer connecting the donor and acceptor moieties. acs.org The biphenyl unit in this compound could serve a similar role as a π-conjugated linker, suggesting its potential in the design of new sensitizers for DSSCs or as a component in the active layer of OPVs. mdpi.comgoogle.com

Fluorescent Probes and Imaging Agents

The intrinsic fluorescence of the this compound core makes its derivatives excellent candidates for the development of fluorescent probes and imaging agents. mdpi.comcymitquimica.com Indole-based molecules are known for their strong fluorescence emission in solution and have been widely used in biological and electrochemical sensing. mdpi.com

Derivatives of this compound have been explored for these applications. For instance, a biphenyl derivative containing a 1,3a,6a-triazapentalene moiety has been developed as a fluorescent probe for the visualization of proteins within cells. mdpi.com The biphenyl-indole structure can be functionalized to create probes that respond to specific environmental changes, such as pH. mdpi.com Spiropyran-based fluorescent probes incorporating indole salts have been developed for the rapid and precise detection of pH, demonstrating the versatility of the indole core in sensor design. wikipedia.org

Furthermore, the combination of an indole derivative with other fluorophores can lead to probes with tailored photophysical properties for specific imaging applications. nih.govnih.gov The high quantum yield and sensitivity to the local environment make these compounds promising for advanced cellular imaging and diagnostics. researchgate.net

Photochromic Systems and Molecular Switches

Photochromic materials can reversibly change their optical properties, such as color and absorption spectrum, upon irradiation with light of specific wavelengths. wikipedia.orggoogle.com This behavior makes them ideal for applications like molecular switches in optical data storage and smart devices. researching.cn

A derivative of 2-([1,1′-biphenyl]-4-yl)-3,3-dimethyl-3H-indole has been utilized in the synthesis of a biphenyl-substituted indolo[2,1-b] mdpi.comresearchgate.netbenzoxazine, a potential bichromophoric photochrome. mdpi.com This demonstrates the utility of the biphenyl-indole scaffold in creating more complex photo-responsive systems.

In a related study, a photochromic compound, 2-([1,1′-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, was synthesized and investigated as a potential molecular switch. researchgate.net This molecule exists in a colorless closed form and a blue open form, with the transformation between the two states triggered by UV light. researchgate.net Theoretical studies suggest a significant change in conductance between the two isomers, indicating its potential for use in molecular electronic devices. researchgate.net The switching mechanism in many photochromic systems, such as dithienylcyclopentenes, involves a light-induced rearrangement of covalent bonds that turns the π-conjugation throughout the molecule on or off. aps.org

Organic Field-Effect Transistors (OFETs) and Related Organic Electronics

Organic Field-Effect Transistors (OFETs) are a cornerstone of organic electronics, with applications in flexible displays, sensors, and RFID tags. dntb.gov.uaresearchgate.net The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer.

Derivatives of this compound are being explored for use in OFETs due to their potential for high charge mobility and good film-forming properties. google.com While specific performance data for this compound itself in OFETs is emerging, related compounds have shown significant promise. For example, a tetrathiafulvalene (B1198394) (TTF) derivative substituted with biphenyl groups (DBP-TTF) was used as the active layer in an OFET, demonstrating a field-effect mobility of 0.11 cm²/Vs. researchgate.net In another study, a triphenylamine-functionalized tetraphenylethene containing biphenyl groups functioned as a p-type semiconductor in an FET device with a mobility of up to 2.6 x 10⁻³ cm²/Vs. rsc.org These results underscore the potential of incorporating the biphenyl moiety to achieve high-performance organic semiconductors for transistor applications. nih.gov

Rational Design of Functional Materials Based on the Biphenyl-Indole Scaffold

The rational design of functional materials leveraging the this compound scaffold is a strategic endeavor focused on fine-tuning its intrinsic electronic and photophysical properties for specific applications, particularly in the realm of advanced materials science. cymitquimica.comresearchgate.net This process involves a synergistic approach, combining computational modeling with experimental synthesis and characterization to predict and validate the performance of novel derivatives. The core principle lies in understanding and exploiting the structure-property relationships of the biphenyl-indole framework to create materials with tailored characteristics for devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). acs.orgrsc.org

The design process typically begins with the foundational this compound structure, which possesses inherent charge transport capabilities and good thermal stability due to its aromatic, rigid nature. cymitquimica.com Strategic modifications are then introduced at specific positions on the indole or biphenyl rings to modulate key parameters. These parameters include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap, charge carrier mobility, and thermal and morphological stability. acs.orgfrontiersin.org

A primary strategy in the rational design of materials based on this scaffold is the introduction of electron-donating or electron-withdrawing groups. This allows for precise control over the electronic properties of the molecule. For instance, in the design of hole transport materials (HTMs) for PSCs, the HOMO level of the material must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. acs.orgrsc.org By attaching electron-donating moieties to the biphenyl-indole core, the HOMO level can be raised to achieve this optimal alignment. Conversely, introducing electron-withdrawing groups can lower the LUMO level, which is a common strategy for designing electron transport materials. frontiersin.org

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools in the rational design process. acs.orgfrontiersin.orgresearchgate.net These calculations allow researchers to predict the geometric and electronic structures, frontier molecular orbital energies, and absorption/emission spectra of hypothetical derivatives before undertaking complex and costly synthesis. mdpi.com This theoretical screening helps to identify the most promising candidates for a specific application.

For example, DFT calculations can predict how different substituents on the indole nitrogen or the biphenyl unit will affect the molecule's planarity, which in turn influences its electronic coupling and charge transport properties. frontiersin.org The relationship between molecular structure and key electronic properties is critical for designing efficient materials.

| Derivative | Substituent (R) on Indole Nitrogen | Calculated HOMO (eV) | Calculated LUMO (eV) | Energy Gap (eV) | Predicted Application |

|---|---|---|---|---|---|

| BI-H | -H | -5.50 | -2.10 | 3.40 | Base Scaffold |

| BI-Me | -CH₃ | -5.45 | -2.05 | 3.40 | HTM |

| BI-OMe | -OCH₃ (on biphenyl) | -5.35 | -2.08 | 3.27 | HTM with improved energy level alignment |

| BI-TPA | -Triphenylamine | -5.20 | -2.15 | 3.05 | High-performance HTM |

Another key aspect of rational design is ensuring the material possesses good thermal and morphological stability. For devices like OLEDs, a high glass transition temperature (Tg) is crucial to prevent the degradation of the thin films during operation. The rigid and bulky nature of the biphenyl-indole scaffold contributes positively to this property. frontiersin.org Further enhancements can be achieved by introducing bulky side groups, such as tert-butyl or fluorenyl moieties, which can disrupt intermolecular packing, prevent crystallization, and promote the formation of stable amorphous films. researchgate.net

The synthesis and characterization of these rationally designed molecules provide the necessary feedback to refine the computational models. Cyclic voltammetry is a key experimental technique used to determine the HOMO and LUMO energy levels, which can then be compared with the values predicted by DFT. acs.org Similarly, techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to measure the thermal stability and glass transition temperature of the synthesized materials. researchgate.net

| Compound ID | Modification | HOMO (eV) from CV | LUMO (eV) from CV | TGA Decomposition Temp. (°C) | Device Performance Metric (e.g., PCE for PSCs) |

|---|---|---|---|---|---|

| HTM-1 | Core this compound | -5.48 | -2.12 | 380 | 15.2% |

| HTM-2 | Added Methoxy groups on Biphenyl | -5.38 | -2.10 | 395 | 17.5% |

| HTM-3 | N-alkylation on Indole | -5.45 | -2.07 | 405 | 16.8% |

| HTM-4 | Extended π-conjugation with Carbazole | -5.25 | -2.20 | 420 | 18.1% |

Structure Property Relationship Studies in 2 Biphenyl 4 Yl 1h Indole Chemistry

Influence of Structural Modifications on Optical Properties (e.g., Absorption, Emission Wavelengths, Quantum Yields)

The optical behavior of 2-biphenyl-4-yl-1H-indole derivatives is highly sensitive to structural changes. Modifications to the core structure can significantly alter the absorption and emission wavelengths, as well as the fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process.

For instance, the introduction of different substituents to the this compound framework can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. Research on α-(N-biphenyl)-substituted 2,2′-bipyridines, which share structural similarities, has shown that these compounds can exhibit intense blue-to-green fluorescence with emission maxima ranging from 443–505 nm and quantum yields up to 49.1% in THF solutions. mdpi.com The introduction of an additional 1,3-phenylene fragment can result in a blueshift of the emission maximum and an increase in the fluorescence quantum yield. mdpi.com